1-Naphthalenemethylamine

Catalog No.
S661067
CAS No.
118-31-0
M.F
C11H11N
M. Wt
157.21 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Naphthalenemethylamine

CAS Number

118-31-0

Product Name

1-Naphthalenemethylamine

IUPAC Name

naphthalen-1-ylmethanamine

Molecular Formula

C11H11N

Molecular Weight

157.21 g/mol

InChI

InChI=1S/C11H11N/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8,12H2

InChI Key

NVSYANRBXPURRQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2CN

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CN

Application in Organic Chemistry

1-Naphthalenemethylamine is used as a building block in organic synthesis to produce dyes, pigments, and pharmaceuticals . It increases the induced circular dichroism (ICD) magnitude exhibited by Poly [(4-carboxyphenyl)acetylene]. It forms carbamate by reacting with monomethoxypoly (ethylene glycol) succinimido carbonate (mPEG-SC) .

Application in Analytical Science

In the field of analytical science, 1-Naphthalenemethylamine has been used as a fluorescent reagent. It forms fluorescent derivatives with isocyanates, which can then be analyzed using reverse-phase isocratic liquid chromatography with a fluorescence detector .

Application in Environmental Science

1-Naphthalenemethylamine has been used in environmental science as part of a method for detecting airborne isocyanates. The compound forms fluorescent derivatives with isocyanates, which can then be detected and measured .

Application in Polymer Science

1-Naphthalenemethylamine is used to increase the induced circular dichroism (ICD) magnitude exhibited by poly [(4-carboxyphenyl)acetylene]. It reacts with monomethoxypoly (ethylene glycol) succinimido carbonate to prepare carbamate . This application is particularly useful in the field of polymer science, where the properties of polymers can be modified to suit specific needs .

Application in Material Science

In material science, 1-Naphthalenemethylamine is used as a building block in the synthesis of dyes and pigments . These dyes and pigments can be used in a variety of applications, including textiles, paints, and plastics .

Application in Biochemistry

1-Naphthalenemethylamine has been used in biochemistry for the synthesis of various bioactive compounds. It can be used as a building block in the synthesis of pharmaceuticals . The specific methods of application and experimental procedures would depend on the particular pharmaceutical compound being synthesized .

1-Naphthalenemethylamine is a colorless to yellow liquid at room temperature [, ]. It is not found naturally but can be synthesized in the lab. This compound holds significance in organic synthesis due to the presence of both an aromatic naphthalene ring and a primary amine group, allowing for diverse functionalization possibilities [].


Molecular Structure Analysis

The key feature of 1-Naphthalenemethylamine's structure is the combination of a naphthalene ring system and a methyl (CH3) group attached directly to the amine (NH2) group [, ]. The naphthalene ring consists of two fused benzene rings, providing aromatic character and rigidity to the molecule. The amine group contributes nucleophilic properties, making it a reactive site for further chemical modifications [].

       C1=C2C=CC=CC2=C1          |          CH3-NH2

Chemical Reactions Analysis

1-Naphthalenemethylamine is a valuable precursor for various organic syntheses. Here are some examples:

  • Formation of amides and imines

    The amine group can react with carboxylic acids or aldehydes to form amides or imines, respectively [].

  • Preparation of N-substituted derivatives

    The amine group can be further functionalized by reacting with various electrophiles to introduce new substituents [].

  • Synthesis of heterocyclic compounds

    The combination of the aromatic ring and amine functionality makes 1-Naphthalenemethylamine a suitable building block for the synthesis of heterocyclic compounds, which are ring structures containing atoms other than carbon.

Balanced chemical equations for these reactions can be found in organic chemistry textbooks or retrieved from online databases like SciFinder [].


Physical And Chemical Properties Analysis

  • Molecular Formula: C11H11N [, ]
  • Molecular Weight: 157.21 g/mol [, ]
  • Melting Point: Not readily available
  • Boiling Point: 290-293 °C [, ]
  • Solubility: Soluble in organic solvents like ethanol, ether, and carbon disulfide. Slightly soluble in water [].
  • Density: 1.073 g/mL at 25 °C []

1-Naphthalenemethylamine itself does not have a known biological mechanism of action. Its primary use is as a building block for the synthesis of other molecules that may have specific biological activities.

Here are some additional safety considerations:

  • 1-Naphthalenemethylamine is combustible []. Avoid ignition sources and work in a well-ventilated area.
  • Dispose of waste according to local regulations for hazardous materials.

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (90.91%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (90.91%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (86.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

118-31-0

Wikipedia

1-Naphthalenemethylamine

General Manufacturing Information

1-Naphthalenemethanamine: ACTIVE

Dates

Modify: 2023-08-15

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